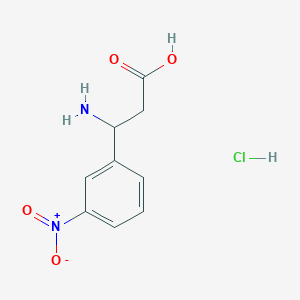![molecular formula C16H24ClN3O3S B4990873 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4990873.png)
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride is a chemical compound that belongs to the class of thiazolidinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学研究应用
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, which play critical roles in these processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and suppress bacterial growth. The compound has also been found to modulate neurotransmitter systems and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride is its broad-spectrum activity against various diseases. It is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for the research of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride. One potential direction is to investigate its potential use in combination with other drugs to enhance its therapeutic efficacy. Another direction is to explore its activity against emerging infectious diseases, such as COVID-19. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its potential side effects in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its broad-spectrum activity and relatively easy synthesis make it an attractive target for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride involves the reaction of 2-(4-nitrophenyl)thiocarbonyl chloride with diethylamine and 2-mercaptoacetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
属性
IUPAC Name |
3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-3-17(4-2)10-5-11-18-15(20)12-23-16(18)13-6-8-14(9-7-13)19(21)22;/h6-9,16H,3-5,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKRRGTEGULCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,11,13-trimethyl-6,15-dioxadispiro[4.2.5.2]pentadec-10-ene](/img/structure/B4990800.png)

![3-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4990809.png)
![1-[2-(allyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4990813.png)

![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)

![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)
![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)



![1-[(4-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4990879.png)
![ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4990888.png)